2-(Allylthio)-8-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
Overview
Description
2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one typically involves the cyclization of appropriate intermediates. One common method involves the reaction of pyrimidinylguanidines with corresponding aldehydes under reflux conditions . The reaction is usually carried out in ethanol with piperidine as a catalyst, and the mixture is heated under reflux for 12-18 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with amines can introduce amino groups at specific positions on the triazine ring .
Scientific Research Applications
2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-(Allylthio)-9-methyl-4H-pyrido1,2-atriazin-4-one: Similar structure but with a different position of the methyl group.
1,3,5-Triazine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the allylthio group and the methyl group at specific positions on the triazine ring can enhance its interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-3-6-16-10-12-9-7-8(2)4-5-14(9)11(15)13-10/h3-5,7H,1,6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYGZELVBOGYSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321319 | |
Record name | 8-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815822 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306978-75-6 | |
Record name | 8-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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